5-fluoro-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid
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Overview
Description
5-fluoro-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid is an organic compound that belongs to the class of benzopyrans It is characterized by the presence of a fluorine atom at the 5th position and a carboxylic acid group at the 1st position of the benzopyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid typically involves the reaction of p-fluorophenol with 2,4-dibromo-butyric acid ethyl ester in the presence of sodium hydride and benzene. The reaction is carried out at elevated temperatures, followed by purification steps to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the carboxylic acid group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
5-fluoro-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 5-fluoro-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is believed to influence various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid
- 2-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)-6-(4-methylphenyl)imidazo[2,1-b][1,3,4]thiadiazole
Uniqueness
5-fluoro-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid is unique due to the specific position of the fluorine atom and the carboxylic acid group, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development .
Properties
CAS No. |
2639442-51-4 |
---|---|
Molecular Formula |
C10H9FO3 |
Molecular Weight |
196.2 |
Purity |
95 |
Origin of Product |
United States |
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